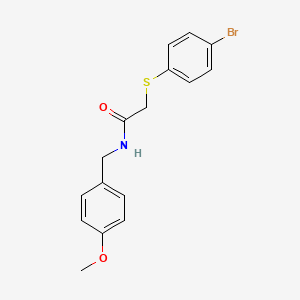
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C10H7F3O4 and its molecular weight is 248.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Flame Retardancy and Environmental Safety
Occurrence in Indoor Environments and Consumer Goods
The application of novel brominated flame retardants (NBFRs), including Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate, in indoor air, dust, consumer goods, and food, has become increasingly prevalent. This critical review emphasizes the need for extensive research on their occurrence, environmental fate, and toxicity. The review sheds light on which NBFRs are currently being studied, their detection rates, and their potential risks, highlighting significant knowledge gaps and the necessity for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching risks (Zuiderveen, Slootweg, & de Boer, 2020).
Potential for Environmental Hazards and Alternative Compounds
Sources, Distribution, and Health Risks of Fluorinated Alternatives
A comprehensive review explored the sources, fate, and environmental effects of alternative per- and polyfluoroalkyl substances (PFASs), often used as replacements for compounds like this compound. The review presents data on concentrations in various environmental media and human tissues, highlighting the dominance of novel fluorinated pollutants and their potential systemic toxicities. The findings underline the necessity for additional toxicological studies to confirm the long-term safety of these fluorinated alternatives (Wang et al., 2019).
Consideration in Environmental Biodegradation
Microbial Degradation of Polyfluoroalkyl Chemicals
A review delved into the environmental biodegradability of polyfluoroalkyl chemicals containing perfluoroalkyl moieties, which are potential precursors for substances like this compound. The review discusses the degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates and products, identifying significant knowledge gaps and suggesting future directions for biodegradation studies, environmental monitoring, and ecotoxicological assessment of these chemicals (Liu & Mejia Avendaño, 2013).
Properties
IUPAC Name |
dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-16-9(14)6-4(11)3-5(12)7(8(6)13)10(15)17-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVLEJJDALDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1F)F)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)
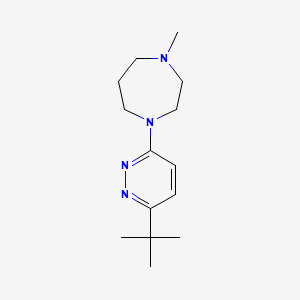



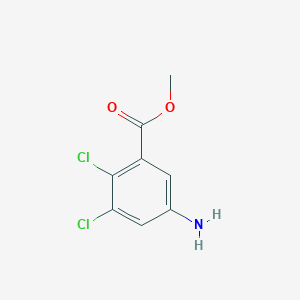
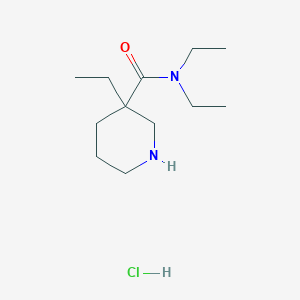
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)

![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)
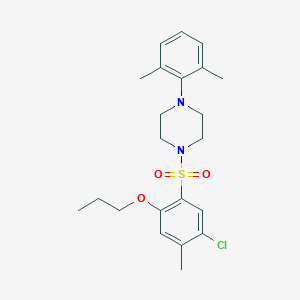
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)
